Home > Products > Screening Compounds P3749 > N-(5-iodo-6-methylpyridin-2-yl)-2,6-dimethoxybenzamide
N-(5-iodo-6-methylpyridin-2-yl)-2,6-dimethoxybenzamide -

N-(5-iodo-6-methylpyridin-2-yl)-2,6-dimethoxybenzamide

Catalog Number: EVT-5406060
CAS Number:
Molecular Formula: C15H15IN2O3
Molecular Weight: 398.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(5-Iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide is a synthetic compound primarily used in scientific research to study dopamine D2 and D3 receptors. It serves as a non-radiolabeled tracer for defining in vivo receptor occupancy of these receptors in the brain. [] This compound is not a naturally occurring substance but is synthesized in laboratories for research purposes. Its role in scientific research lies in its ability to bind to dopamine receptors, allowing researchers to investigate the function and distribution of these receptors in the brain.

Synthesis Analysis

The synthesis of N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide is achieved through a multi-step process starting with 2,6-dimethoxybenzoic acid. [] Specific details of the synthesis procedure can vary, but generally involve the conversion of the acid to the corresponding benzamide, followed by iodination at the 5-position of the pyridine ring. The exact reaction conditions and reagents used are not explicitly detailed in the provided literature.

Chemical Reactions Analysis

The primary chemical reaction involving N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide in research is its binding to dopamine D2 and D3 receptors. [] This interaction is non-covalent and reversible, allowing for the displacement of the compound by other ligands. No information regarding other specific chemical reactions this compound participates in is provided in the given literature.

Mechanism of Action

N-(5-Iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide acts as a competitive antagonist of dopamine D2 and D3 receptors. [] It binds to these receptors in the brain, preventing dopamine from binding and activating them. This blockade of dopamine receptors can lead to various neurochemical and behavioral effects, depending on the specific brain regions and receptor subtypes involved. []

Applications

The primary application of N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide in scientific research is as a non-radiolabeled tracer for studying dopamine D2 and D3 receptors. [] It allows researchers to investigate in vivo receptor occupancy following administration of dopamine receptor antagonists. By measuring the displacement of this tracer, researchers can quantify the extent to which a specific drug binds to and occupies dopamine receptors in the brain. [, ]

Epidepride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide)

Compound Description: Epidepride is a dopamine D2 and D3 receptor antagonist. It is used as a tracer to define in vivo receptor occupancy of D2 and D3 receptors in the brain. [, ]

Relevance: Epidepride is structurally related to N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide, sharing the 5-iodo-2,3-dimethoxybenzamide core. The key difference lies in the substituent at the amide nitrogen. While the target compound has a 5-iodo-6-methyl-2-pyridinyl group, epidepride has a [(2S)-1-ethylpyrrolidin-2-yl]methyl substituent. [, ]

Raclopride (S-(-)-3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamide)

Compound Description: Raclopride is a potent and selective dopamine D2 receptor antagonist with potential antipsychotic activity. It exhibits a significant separation between doses that block apomorphine-induced hyperactivity and stereotypy. []

Relevance: While not directly analogous in structure to N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide, raclopride falls under the same broad category of substituted salicylamides investigated for their antidopaminergic properties. These compounds share a common pharmacophore consisting of a substituted aromatic ring, an amide linker, and a pyrrolidinylmethyl side chain. []

SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide)

Compound Description: SB-277011A is a dopamine D3 receptor antagonist that exhibits neurochemical and behavioral effects potentially relevant to attention-deficit–hyperactivity disorder (ADHD). [, ]

Relevance: Though structurally distinct from N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide, SB-277011A highlights the therapeutic potential of targeting dopamine receptors, particularly D3 receptors, for conditions like ADHD. This provides a broader context for understanding the potential applications of the target compound. [, ]

U99194 (2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine)

Compound Description: U99194 is another dopamine D3 receptor antagonist that displays potential benefits in ADHD, similar to SB-277011A. [, ]

Relevance: Like SB-277011A, U99194 emphasizes the therapeutic potential of dopamine D3 receptor antagonism, providing a broader context for exploring the applications of N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide, which could potentially interact with dopamine receptors. [, ]

3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides

Compound Description: A series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamides were synthesized and investigated for their antidopaminergic activity. Particularly potent compounds had an ethyl group at the 3-position and a halogen atom at the 5-position. [, ]

Relevance: This series of compounds, including raclopride, shares a common structural motif with N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide. Both feature a substituted aromatic ring connected to a pyrrolidinylmethyl side chain via an amide linker. The exploration of different substituents in this series provides insights into structure-activity relationships relevant to potential dopamine receptor interactions. [, ]

5-[(3-bromo-2,6-dimethoxybenzamido)-methyl]-5-hydroxy-2-pyrrolidone and its 1-ethyl analog

Compound Description: These compounds are urinary metabolites of the dopamine D-2 antagonist remoxipride. []

Relevance: These metabolites are closely related to N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide, sharing the 2,6-dimethoxybenzamide core. While the target compound has a 5-iodo-6-methyl-2-pyridinyl substituent on the amide nitrogen, these metabolites feature a 5-hydroxy-2-pyrrolidone ring with a methyl or ethyl substituent. Their identification as metabolites of a dopamine D2 antagonist suggests potential metabolic pathways for the target compound and highlights the possibility of biotransformation leading to active metabolites. []

Compound Description: These compounds, similar to remoxipride, exhibit potent dopamine receptor blocking activity. A lipophilic substituent para to the methoxy group is crucial for in vivo activity. []

Relevance: While structurally different from N-(5-iodo-6-methyl-2-pyridinyl)-2,6-dimethoxybenzamide, this series emphasizes the significance of lipophilic substituents for antidopaminergic activity. The presence of a 5-iodo group in the target compound introduces a lipophilic element, potentially contributing to its interaction with dopamine receptors. []

Properties

Product Name

N-(5-iodo-6-methylpyridin-2-yl)-2,6-dimethoxybenzamide

IUPAC Name

N-(5-iodo-6-methylpyridin-2-yl)-2,6-dimethoxybenzamide

Molecular Formula

C15H15IN2O3

Molecular Weight

398.20 g/mol

InChI

InChI=1S/C15H15IN2O3/c1-9-10(16)7-8-13(17-9)18-15(19)14-11(20-2)5-4-6-12(14)21-3/h4-8H,1-3H3,(H,17,18,19)

InChI Key

OFTHSWGPVKWVSI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(C=CC=C2OC)OC)I

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C2=C(C=CC=C2OC)OC)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.